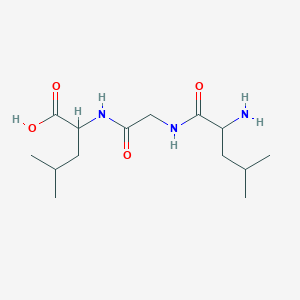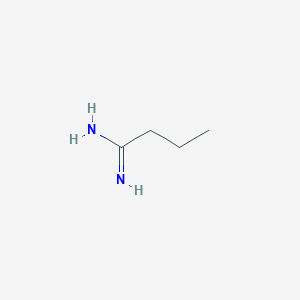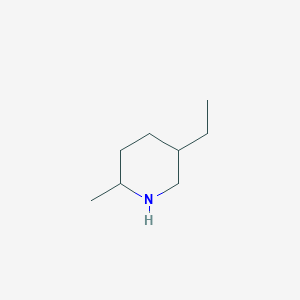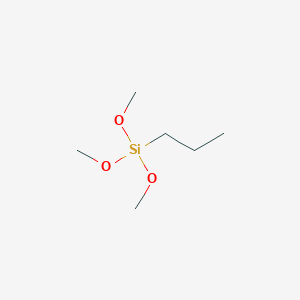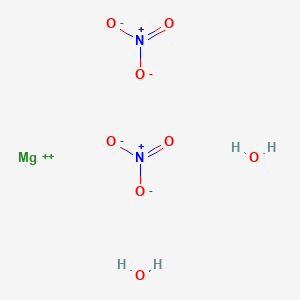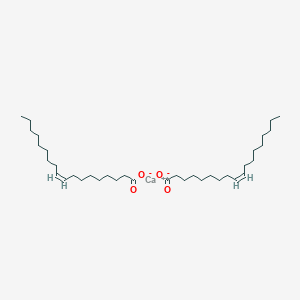
CALCIUMOLEAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium oleate is a type of fatty acid salt derived from oleic acid and calcium. It is a white, odorless, and tasteless powder that is soluble in both water and alcohol. Calcium oleate has many uses in different fields, from the production of cosmetics and pharmaceuticals to its role as a food additive and preservative. In the scientific community, calcium oleate has been studied for its potential applications in a variety of areas, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthese von Nanopartikeln
Calciumoleat spielt eine entscheidende Rolle bei der Synthese von Calciumcarbonat-Nanopartikeln (CCNPs) und Calciumoxid-Nanopartikeln (CONPs) . Der Prozess beinhaltet die Verkohlung/Kalzinierung von this compound . Diese Nanopartikel haben verschiedene Anwendungen:
- CONPs sind wichtige anorganische Materialien, die als Katalysatoren und effektive Chemisorptionsmittel für giftige Gase verwendet werden .
- CCNPs werden häufig in Kunststoffen, Druckfarben und Arzneimitteln verwendet .
Flotationsprozess in der Mineralverarbeitung
This compound wird im Flotationsprozess von halblöslichen Mineralien wie Calcit und Fluorit verwendet . In diesem Prozess wird Natriumoleat (NaOL) als Kollektor und Gerbsäure (TA) als Depressant verwendet . Das Vorhandensein von Calciumionen beeinflusst das Adsorptionsverhalten des Kollektors auf den Mineraloberflächen . Eine hohe Konzentration von NaOL kann die negative Auswirkung von Calciumionen auf der Fluorit-Oberfläche verringern und die Trennung von Fluorit von Calcit verbessern .
Solubilisierung von Calciumseifen
Es wurde festgestellt, dass this compound Calciumseifen solubilisiert . Die Löslichkeit folgt einem Trend, der mit den Schmelzpunkten der Seifen zusammenhängt
Wirkmechanismus
Target of Action
Calcium oleate, also known as calcium;(Z)-octadec-9-enoate, primarily targets the calcium-binding proteins in the human body . These proteins play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways .
Mode of Action
Calcium oleate interacts with its targets by forming complexes with metal ions on the mineral surface or adsorbing onto the mineral surfaces after forming dimeric calcium oleate polymers via hydrogen bonding with the metal ions . This interaction leads to changes in the electrical charges and steric hindrance at the mineral surfaces .
Biochemical Pathways
Calcium oleate affects various biochemical pathways. For instance, it plays a role in the fatty acid oxidation (FAO) pathway, where it upregulates the expression of genes causing FAO . It also influences the calcium signaling pathways, where it may induce store-operated calcium entry (SOCE) by inhibiting the Ca2+ -ATPase present on the endoplasmic reticulum .
Pharmacokinetics
The pharmacokinetics of calcium oleate involves its absorption, distribution, metabolism, and excretion (ADME). The absorption of calcium oleate is significantly different among various calcium salts. The absolute calcium bioavailability of calcium oleate is greater than that of other calcium salts like calcium chloride . The mean residence time for absorption of calcium from calcium oleate is longer than those from other calcium salts .
Result of Action
The action of calcium oleate results in various molecular and cellular effects. For instance, it can lead to the synthesis of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) by the carbonization/calcination of calcium oleate . These nanoparticles have various applications in fields such as catalysts and chemisorbents for toxic gases .
Action Environment
The action, efficacy, and stability of calcium oleate can be influenced by environmental factors. For instance, the solubilization of calcium soaps by liquid fatty acids may explain the unexpectedly high bioavailability of some calcium soaps . Furthermore, the calcium absorbability from calcium oleate via the intestinal track is significantly higher than those of other calcium salts .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Calcium oleate interacts with various biomolecules in biochemical reactions. For instance, it plays a role in the hydration of unsaturated fatty acids . The enzyme oleate hydratase catalyzes the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure .
Cellular Effects
Calcium oleate can have significant effects on various types of cells and cellular processes. For instance, in non-small cell lung adenocarcinoma, oleate alters the immune response through the regulation of HMGB1 release . This suggests that calcium oleate could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of calcium oleate involves its interaction with biomolecules at the molecular level. For instance, in the hydration of unsaturated fatty acids, calcium oleate interacts with the enzyme oleate hydratase . This interaction involves the formation of a complex with the FAD cofactor, optimizing the active site structure of the enzyme and facilitating the hydration reaction .
Temporal Effects in Laboratory Settings
The effects of calcium oleate can change over time in laboratory settings. For instance, in the process of calcite recovery by flotation, calcium oleate forms precipitates in mesophyll cells adjacent to necrotic cells . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Metabolic Pathways
Calcium oleate is involved in the metabolic pathway of unsaturated fatty acid hydration . This process involves the enzyme oleate hydratase and an FAD cofactor
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Calcium oleate can be achieved through the reaction between calcium hydroxide and oleic acid.", "Starting Materials": ["Calcium hydroxide", "Oleic acid"], "Reaction": [ "1. Dissolve calcium hydroxide in water to form a calcium hydroxide solution.", "2. Add oleic acid to the calcium hydroxide solution and stir the mixture.", "3. Heat the mixture to a temperature of 60-70°C and continue stirring for several hours.", "4. Allow the mixture to cool and filter the resulting precipitate.", "5. Wash the precipitate with water and dry it in an oven at a temperature of 50-60°C.", "6. The resulting product is Calcium oleate." ] } | |
| 142-17-6 | |
Molekularformel |
C18H34CaO2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
calcium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
InChI-Schlüssel |
RUGLKMZEADWYCJ-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Ca] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.[Ca] |
| 142-17-6 | |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


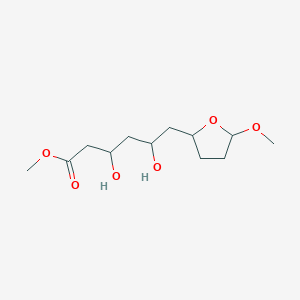
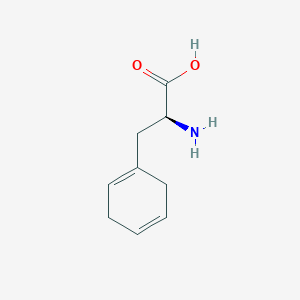
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)


